molecular formula C11H17BN2O4 B597729 (6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid CAS No. 1356087-58-5

(6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid

Cat. No. B597729
CAS RN: 1356087-58-5
M. Wt: 252.077
InChI Key: YEHXEJUMAMZEKC-UHFFFAOYSA-N
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Description

“(6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid” is a boronic acid derivative. Boronic acids are known to reversibly bind diol functional groups, which has been utilized for fluorescent detection of saccharides . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .

Scientific Research Applications

Mechanism and Application of Boc Group Migration

A study by Xue and Silverman (2010) explored an N→O tert-butyloxycarbonyl (Boc) migration mechanism, highlighting its potential in synthetic organic chemistry. This process involves a base-generated alkoxide, facilitating intramolecular rearrangements and offering a route to synthesize complex molecules efficiently (Xue & Silverman, 2010).

Catalysis and N-tert-Butoxycarbonylation

Heydari et al. (2007) demonstrated the use of H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines, emphasizing the efficiency and eco-friendliness of this method for protecting amines. This procedure is crucial for synthesizing N-Boc amino acids, which are essential in peptide synthesis and the preparation of multifunctional targets (Heydari et al., 2007).

Synthesis of Peptidomimetics and Amino Acid Derivatives

Research on constrained peptidomimetics by Mandal et al. (2005) and the synthesis of novel amino acids by Abreu et al. (2003) underscore the versatility of Boc-protected compounds and boronic acid derivatives in creating molecules with potential biological activity or for use in conformational studies. These efforts illustrate the role of such compounds in advancing the design and synthesis of new materials for pharmaceutical and biomedical applications (Mandal et al., 2005); (Abreu et al., 2003).

Safety and Hazards

The safety data sheet for a similar compound, “6-(tert-Butoxycarbonylamino)pyridine-3-boronic acid pinacol ester”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of (6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid is a protease present in the mitochondria known as human ClpXP . This enzyme plays a crucial role in protein degradation and regulation within the cell.

Mode of Action

This compound acts as an inhibitor of the human ClpXP protease . It forms a complex with the enzyme, effectively blocking its activity. This inhibition is achieved through the formation of tetrahedral adducts with the hydroxyl groups of threonine residues at the catalytic sites of the protease .

Biochemical Pathways

The inhibition of the human ClpXP protease by this compound affects the protein degradation pathway within the cell . This can lead to the accumulation of misfolded or damaged proteins, potentially disrupting cellular functions.

Pharmacokinetics

It is known that the introduction of a boronic acid group to bioactive molecules can modify their physicochemical and pharmacokinetic characteristics . This can lead to improved bioavailability and selectivity.

Result of Action

The inhibition of the human ClpXP protease by this compound can lead to the disruption of protein homeostasis within the cell . This can potentially result in cellular dysfunction or death, depending on the extent of protease inhibition.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the boronic acid group . Additionally, the presence of other molecules or ions in the environment can potentially interfere with the compound’s interaction with its target.

properties

IUPAC Name

[5-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O4/c1-7-5-8(12(16)17)6-13-9(7)14-10(15)18-11(2,3)4/h5-6,16-17H,1-4H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHXEJUMAMZEKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)NC(=O)OC(C)(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70855766
Record name {6-[(tert-Butoxycarbonyl)amino]-5-methylpyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1356087-58-5
Record name {6-[(tert-Butoxycarbonyl)amino]-5-methylpyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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